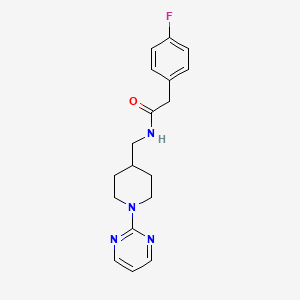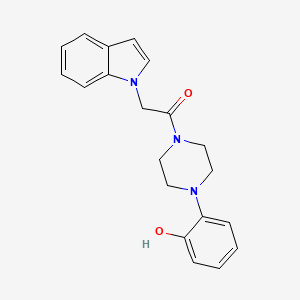
3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Isobutylsulfonyl)-1-((2-methoxyphenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine. This ring is substituted with isobutylsulfonyl and 2-methoxyphenylsulfonyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, followed by the introduction of the sulfonyl groups. The 2-methoxyphenyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the bulky sulfonyl substituents. The presence of the sulfonyl groups would likely have a significant impact on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the sulfonyl groups, as well as the basicity of the azetidine nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups could potentially increase the compound’s polarity, affecting its solubility in various solvents .Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Cascade Synthesis
A study by Pertschi et al. (2017) explored the gold(I)-catalyzed cascade synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, demonstrating a method for synthesizing complex structures from azetidine derivatives through cyclization/nucleophilic substitution/elimination mechanisms (Pertschi et al., 2017).
Substituted Azetidinones from Apremilast Dimer
Jagannadham et al. (2019) discussed the synthesis of substituted azetidinones derived from a dimer of Apremilast, emphasizing the importance of sulfonamide rings and their derivatives in medicinal chemistry. This study highlights the utility of azetidine scaffolds in the development of bioactive compounds (Jagannadham et al., 2019).
Synthesis of Sulfonyl Azides
Katritzky et al. (2008) focused on the synthesis of sulfonyl azides, crucial reagents for diazo transfer to carbonyl compounds. This process is relevant for the preparation of various azetidine-based compounds with potential applications in synthetic chemistry (Katritzky et al., 2008).
Reactivities of Arylthio-Azetidinones
Hirai et al. (1973) examined the reactivities of arylthio-azetidinones and their derivatives, shedding light on the chemical behavior of azetidine compounds under different conditions. This research contributes to understanding the manipulation of azetidine structures for various synthetic applications (Hirai et al., 1973).
Ureidobenzenesulfonyl Chlorides Chemistry
Akhtar et al. (1977) explored the chemistry of ureidobenzenesulfonyl chlorides, providing insights into the synthesis and potential applications of these compounds in creating azetidine derivatives. This study contributes to the broader understanding of sulfonyl chloride chemistry in relation to azetidine compounds (Akhtar et al., 1977).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)12-8-15(9-12)22(18,19)14-7-5-4-6-13(14)20-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQYSNJXDIKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyano-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2813410.png)

![Benzyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2813413.png)

![3-methyl-7-(2-{[3-methyl-8-(3-methylpiperidin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813416.png)


![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)
![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)

